Introduction: The Strategic Importance of Fluorinated Pyrroles
Introduction: The Strategic Importance of Fluorinated Pyrroles
An In-depth Technical Guide to the Chemical Properties of Methyl 4-fluoro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. The pyrrole scaffold, a ubiquitous feature in natural products and pharmaceuticals, provides a versatile platform for drug design.[1][2] Methyl 4-fluoro-1H-pyrrole-2-carboxylate emerges at the intersection of these two powerful concepts. It is a functionalized heterocyclic building block that offers chemists a strategic entry point for constructing complex molecular architectures with enhanced pharmacological profiles. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and experimental data.
Core Molecular Profile
Understanding the fundamental properties of a chemical entity is the first step toward its effective utilization. Methyl 4-fluoro-1H-pyrrole-2-carboxylate is characterized by the stable aromaticity of the pyrrole ring, modulated by the strong electron-withdrawing effects of the fluorine atom at the C4 position and the methyl ester at the C2 position.
Caption: Chemical structure of Methyl 4-fluoro-1H-pyrrole-2-carboxylate.
Table 1: Chemical and Physical Properties
| Property | Value | Source/Comment |
| IUPAC Name | methyl 4-fluoro-1H-pyrrole-2-carboxylate | --- |
| CAS Number | 175277-83-3 | Vendor Information |
| Molecular Formula | C₆H₆FNO₂ | Calculated |
| Molecular Weight | 143.12 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Inferred from similar compounds[3] |
| Melting Point | Not explicitly reported. Expected to be higher than non-fluorinated analogs (e.g., Methyl 1H-pyrrole-2-carboxylate: 74-78°C).[3] | Prediction |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol, DMSO. Sparingly soluble in water. | General solubility for polar organic compounds |
| Purity | Typically >97% | Commercial Availability |
Synthesis and Mechanistic Insight
The synthesis of fluoropyrroles presents a unique challenge due to the high reactivity of the pyrrole ring towards electrophiles and the oxidizing nature of many fluorinating reagents.[4] Direct electrophilic fluorination of a pre-formed pyrrole ring is a common and effective strategy.
Recommended Synthetic Protocol: Electrophilic Fluorination
A robust method for synthesizing related 4-fluoro-pyrrole esters involves the direct fluorination of the corresponding pyrrole ester using an electrophilic fluorine source like Selectfluor™. The following protocol is adapted from a reported synthesis of a similar compound, ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate.[5] The choice of an acetic acid/acetonitrile solvent system at low temperature is critical for controlling the reactivity and preventing degradation of the sensitive pyrrole ring.
Step-by-Step Methodology:
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Dissolution: Dissolve the starting material, Methyl 5-methyl-1H-pyrrole-2-carboxylate (1 equivalent), in a 5:1 mixture of acetonitrile (MeCN) and acetic acid (AcOH).
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to manage the exothermicity of the reaction and minimize side-product formation.
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Reagent Addition: Add Selectfluor™ (N-Fluorobis(phenyl)sulfonimide), typically 1.5 to 2 equivalents, portion-wise to the stirred solution. The slow addition maintains temperature control.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR to confirm the consumption of the starting material.[5]
-
Workup: Upon completion, partition the reaction mixture between water and an organic solvent like dichloromethane (DCM). The organic layer is then washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid, and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure Methyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate.[5]
Caption: Experimental workflow for electrophilic fluorination of a pyrrole ester.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous structural confirmation. While a full dataset for the title compound is not publicly available, data from analogous structures allows for accurate prediction of key spectral features.[5]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift (δ) / Value | Rationale and Key Couplings |
| ¹H NMR | NH | ~11.5 - 12.5 ppm (broad s) | Deshielded, acidic proton.[5] |
| H-5 | ~6.9 - 7.1 ppm (dd) | Coupled to both F-4 and H-3. | |
| H-3 | ~6.4 - 6.6 ppm (dd) | Coupled to both F-4 and H-5. | |
| OCH₃ | ~3.8 ppm (s) | Standard methyl ester singlet. | |
| ¹³C NMR | C=O | ~160 - 165 ppm | Typical ester carbonyl carbon. |
| C-4 | ~145 - 155 ppm (d) | Directly attached to fluorine, exhibits a large ¹JC-F coupling (~230-250 Hz). | |
| C-2 | ~120 - 125 ppm (d) | Exhibits ³JC-F coupling (~3-5 Hz).[5] | |
| C-5 | ~110 - 115 ppm (d) | Exhibits ²JC-F coupling (~15-20 Hz). | |
| C-3 | ~100 - 105 ppm (d) | Exhibits ²JC-F coupling (~10-15 Hz). | |
| OCH₃ | ~52 ppm | Standard methyl ester carbon. | |
| ¹⁹F NMR | F-4 | ~ -165 to -170 ppm (m) | Characteristic range for fluorine on an aromatic ring. Multiplet due to coupling with H-3 and H-5.[5] |
| Mass Spec (EI) | [M]⁺ | m/z = 143 | Molecular ion peak. |
| Fragments | m/z = 112, 84 | Loss of -OCH₃, followed by loss of CO. |
Chemical Reactivity and Synthetic Utility
The reactivity of Methyl 4-fluoro-1H-pyrrole-2-carboxylate is governed by the interplay of the electron-rich pyrrole nucleus, the deactivating fluorine substituent, the directing ester group, and the acidic N-H proton.
-
Electrophilic Aromatic Substitution: The pyrrole ring remains susceptible to electrophilic attack. The ester at C2 directs incoming electrophiles primarily to the C5 and C3 positions. The fluorine at C4 is a deactivating group, which may require harsher conditions for reactions like Vilsmeier-Haack formylation or nitration compared to the non-fluorinated analog.[5]
-
N-H Reactivity: The N-H proton is acidic and can be readily deprotonated by a strong base (e.g., NaH) to form the corresponding anion. This nucleophilic nitrogen can then be alkylated or acylated to introduce a variety of substituents, expanding the molecular diversity.
-
Ester Group Manipulation: The methyl ester is a versatile handle for further functionalization.
-
Hydrolysis: Saponification with a base like NaOH or LiOH will yield the corresponding 4-fluoro-1H-pyrrole-2-carboxylic acid.[5] This carboxylic acid is a key intermediate for forming amide bonds, a critical linkage in many pharmaceutical agents.
-
Amidation: Direct reaction with amines can form amides, often facilitated by coupling reagents (e.g., HATU, EDC) after hydrolysis to the acid.
-
Caption: Key reactivity pathways for Methyl 4-fluoro-1H-pyrrole-2-carboxylate.
Applications in Drug Discovery
Functionalized fluoropyrroles are highly sought-after building blocks in medicinal chemistry. Their incorporation into drug candidates can confer significant advantages:
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site susceptible to oxidative metabolism by Cytochrome P450 enzymes can block this pathway, thereby increasing the half-life and bioavailability of a drug.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, which can be tuned to optimize drug-receptor interactions or improve cell permeability.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing the binding affinity and potency of a lead compound.
Notably, ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a constitutional isomer of the title compound, has been identified as a key building block for a drug candidate targeting the hepatitis B virus, highlighting the pharmaceutical relevance of this compound class.[5]
Safety and Handling
-
GHS Hazard Classification (Predicted):
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][8]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][8]
-
-
First-Aid Measures:
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]
-
Ingestion: Clean mouth with water and get medical attention.[6]
-
References
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Hu, W., Xia, Y., & Hu, J. (2003). Convenient Synthesis of Polyfunctionalized β-Fluoropyrroles from Rhodium(II)-Catalyzed Intramolecular N−H Insertion Reactions. Organic Letters, 5(21), 3955–3958. [Link]
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Zeman, K., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1937. [Link]
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PubChem. (n.d.). Methyl 4-methylpyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]
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Dwomoh, K. (2024). The Continuous Flow Synthesis of Polyfunctionalized Pyrroles. Honors Theses. [Link]
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Royal Society of Chemistry. (2021). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers. [Link]
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PubChem. (n.d.). 4-methyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233–15266. [Link]
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